1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea
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Overview
Description
Pyrrolidinyl urea derivative 9 is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. Pyrrolidinyl urea derivatives are known for their potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrrolidinyl urea derivative 9 typically involves the reaction of a pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction can be catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the urea linkage .
Industrial Production Methods: In an industrial setting, the production of pyrrolidinyl urea derivatives may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinyl urea derivative 9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives
Scientific Research Applications
Pyrrolidinyl urea derivative 9 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 9 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved may include proteases, kinases, and other signaling molecules .
Comparison with Similar Compounds
Pyrrolidinyl urea derivative 9 can be compared with other similar compounds, such as:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: Studied for their potential as anticancer agents
Uniqueness: Pyrrolidinyl urea derivative 9 stands out due to its specific urea linkage, which imparts unique biological activities and enhances its potential as a therapeutic agent. The presence of the urea moiety allows for strong interactions with enzyme active sites, making it a potent inhibitor .
Properties
Molecular Formula |
C24H27ClFN5O3 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33) |
InChI Key |
GIFBEFSILNFYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC |
Origin of Product |
United States |
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